[3,4'-Bipyridin]-5-amine
Overview
Description
This typically involves identifying the compound’s molecular formula, structure, and other identifiers like CAS number.
Synthesis Analysis
This involves understanding the chemical reactions and processes used to synthesize the compound.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves identifying the reactions the compound can undergo, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves identifying properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Heavy Metal Sensing : A study developed an environmentally friendly synthetic protocol for creating diverse bipyridines, including [3,4'-Bipyridin]-5-amine derivatives, which demonstrated potential in detecting heavy metals like mercury(II), copper(II), and iron (III) ions (Tamargo et al., 2021).
Photolabile Caging Groups for Amines : Ruthenium(II) bipyridyl complexes, incorporating similar bipyridine structures, were synthesized and found to act as photolabile protecting groups. This feature makes them suitable for biological caged compounds (Zayat et al., 2006).
Fluorinated Indium Phosphate Construction : Bipyridine, including [3,4'-Bipyridin]-5-amine, was used as a template in synthesizing new indium phosphate with unique structural properties. These compounds exhibit solid fluorescence properties due to intraligand π–π ∗ transition (Chen et al., 2006).
Metal-Binding Properties : Polybipyridine ligands derived from acyclic and macrocyclic polyamines, related to [3,4'-Bipyridin]-5-amine, were synthesized for metal binding. These ligands form complexes with various metals, displaying interesting physical and chemical properties (Ziessel & Lehn, 1990).
Bifunctional Polymers : Bipyridyl complexes with triphenylamine units were synthesized for use in bifunctional polymers, where the bipyridyl unit acts as a dye and the triphenylamine units as charge transport moieties (Peter & Thelakkat, 2003).
Chemiluminescence Reactions : Tris(bipyridine)ruthenium(III) complexes, similar to [3,4'-Bipyridin]-5-amine, undergo electron-transfer reactions with amines, resulting in chemiluminescence. This property was explored for various amines (Noffsinger & Danielson, 1987).
Cardiotonic Activity : Certain bipyridine derivatives, similar to [3,4'-Bipyridin]-5-amine, showed significant positive inotropic potency in biological systems, indicating potential as cardiotonic agents (Klauschenz et al., 1994).
Copper Catalysis in Amination : [3,4'-Bipyridin]-5-amine and its derivatives were synthesized using copper catalysis, showcasing a method with low catalyst loading and mild reaction conditions (Lang et al., 2001).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves identifying areas for further research, such as potential applications, synthesis methods, or investigations into its properties.
properties
IUPAC Name |
5-pyridin-4-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBJZGHHEMUQLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673523 | |
Record name | [3,4'-Bipyridin]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4'-Bipyridin]-5-amine | |
CAS RN |
1214324-04-5 | |
Record name | [3,4'-Bipyridin]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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